4-[(4-Methylphenyl)sulfanyl]quinazoline

Antiproliferative Quinazoline SAR Prostate cancer

Select this specific 4-thioether quinazoline for reproducible structure-activity relationship (SAR) studies. Unlike generic analogs, this compound has a validated IC50 of 5.6 µM against PC3 prostate cancer cells, providing a critical baseline for medicinal chemistry optimization. Its single-step HCCP-mediated synthesis makes it a scalable and accessible scaffold for generating diverse kinase inhibitor libraries. Ensure your biological assays use the correct 4-methylphenylthio substitution pattern to avoid flawed potency conclusions.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 3458-44-4
Cat. No. B11859320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)sulfanyl]quinazoline
CAS3458-44-4
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3
InChIKeyMPDLTNZOSNDGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methylphenyl)sulfanyl]quinazoline (CAS 3458-44-4): A 4-Thioether Quinazoline Scaffold for Antiproliferative Lead Discovery


4-[(4-Methylphenyl)sulfanyl]quinazoline (CAS 3458-44-4) is a heterocyclic small molecule comprising a quinazoline core linked via a thioether bridge to a 4-methylphenyl group. It belongs to the 4-alkyl(aryl)thioquinazoline class, a series of compounds synthesized through thioetherification of 4-chloroquinazolines [1]. Quinazoline derivatives are widely explored for anticancer, anti-inflammatory, and kinase-inhibitory activities; the 4‑thioether substitution pattern is of particular interest because it modulates antiproliferative potency against prostate cancer cell lines such as PC3 [1].

Why Generic Substitution of 4-Thioether Quinazolines Fails: Sensitivity of Antiproliferative Potency to the Arylthio Substituent


The 4-thioether quinazoline pharmacophore exhibits steep structure–activity relationships (SAR); even minor alterations to the arylthio group produce large shifts in antiproliferative potency. In a head‑to‑head study, the 4‑methylphenylthio derivative (3a) displayed an IC50 of 5.6 µM against PC3 cells, while the 4‑chlorophenylthio analog (3c) was over three‑fold more potent (IC50 = 1.8 µM), and the 4‑fluorophenylthio analog (3d) was significantly weaker (IC50 = 8.1 µM) [1]. Therefore, interchangeable use of any 4‑arylthioquinazoline in biological assays would lead to irreproducible results and flawed SAR conclusions. Selection of the specific compound 4-[(4‑methylphenyl)sulfanyl]quinazoline is warranted only when the methyl-substituted phenyl thioether is the intended pharmacophore or synthetic intermediate.

Quantitative Differentiation of 4-[(4-Methylphenyl)sulfanyl]quinazoline (CAS 3458-44-4) from Its Closest 4-Arylthioquinazoline Analogs


Antiproliferative Potency Against PC3 Prostate Cancer Cells: 4-Me-PhS Substituent Delivers Intermediate Activity

In a panel of 4‑arylthioquinazoline derivatives evaluated for antiproliferative activity against PC3 prostate adenocarcinoma cells by MTT assay, 4‑[(4‑methylphenyl)sulfanyl]quinazoline (compound 3a) exhibited an IC50 of 5.6 µM. This places it as an intermediate‑potency congener: the 4‑chlorophenylthio analog (3c) was 3.1‑fold more potent (IC50 = 1.8 µM), while the 4‑fluorophenylthio analog (3d) was 1.4‑fold less potent (IC50 = 8.1 µM) [1]. The data demonstrate that the 4‑methyl substituent on the phenyl ring confers a distinct, non‑interchangeable biological profile.

Antiproliferative Quinazoline SAR Prostate cancer

Synthetic Accessibility: Direct One‑Step Installation of the 4‑Thioether via Phosphazene‑Mediated Activation

A hexachlorocyclotriphosphazene (HCCP)/DIPEA‑mediated coupling between quinazolin‑4(3H)‑one and 4‑methylbenzenethiol provides 4‑[(4‑methylphenyl)sulfanyl]quinazoline in moderate to excellent yield . This one‑step activation strategy avoids pre‑functionalization of the quinazoline heterocycle and proceeds under mild conditions, offering a practical synthetic entry compared to multi‑step routes required for some analogs.

Quinazoline synthesis Thioetherification Process chemistry

ErbB Receptor Tyrosine Kinase Inhibition Potential: A Patent‑Disclosed Pharmacophore

US patent 9,693,989 B2 discloses N4‑phenyl‑quinazoline‑4‑amine derivatives as ErbB type I receptor tyrosine kinase inhibitors for hyperproliferative diseases. Although the patent focuses on 4‑amino-substituted analogs, it explicitly includes 4‑thioether‑bridged quinazoline scaffolds as privileged core structures capable of binding the ATP‑site of ErbB kinases, with the thioether linker serving as a modifiable handle for optimizing drug-like properties [1].

Tyrosine kinase inhibitor ErbB Quinazoline patent

Targeted Application Scenarios for 4-[(4-Methylphenyl)sulfanyl]quinazoline (CAS 3458-44-4) Derived from Quantitative Evidence


Prostate Cancer Hit‑to‑Lead Optimization

With an established IC50 of 5.6 µM against PC3 cells [1], 4‑[(4‑methylphenyl)sulfanyl]quinazoline serves as a moderate‑potency hit suitable for systematic SAR exploration. Medicinal chemistry teams can use the compound to probe the electronic and steric effects of the 4‑phenylthio substituent on antiproliferative activity, as the parallel data for chloro, fluoro, and other analogs are already available [1].

Quinazoline Scaffold‑Hopping and Library Synthesis

The HCCP‑mediated thioetherification route provides direct access to the 4‑[(4‑methylphenyl)sulfanyl]quinazoline core in a single step . This efficiency makes the compound an attractive central scaffold for generating diverse 4‑thioether quinazoline libraries by varying the thiol component, thereby accelerating the discovery of novel kinase inhibitors or antiproliferative agents.

ErbB‑Directed Lead Generation

Although the 4‑thioether compound itself has not been profiled against ErbB kinases, the patent literature identifies this scaffold class as a privileged hinge‑binding motif [2]. Procurement of the compound enables early‑stage biochemical profiling and fragment‑based screening campaigns aimed at identifying 4‑substituted quinazoline leads for ErbB‑driven cancers.

Method Development and Proof‑of‑Concept Studies

The compound’s straightforward synthesis and moderate stability under ambient conditions make it a practical standard for developing new synthetic methodologies (e.g., late‑stage functionalization, C–H activation, or sulfur oxidation) on the quinazoline ring system, with direct applicability to medicinal chemistry workflows .

Quote Request

Request a Quote for 4-[(4-Methylphenyl)sulfanyl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.